Hexyl nitrite

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

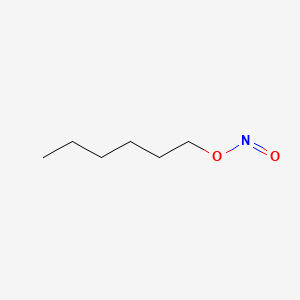

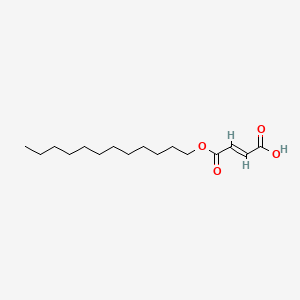

While the molecular structure of hexyl nitrite is not directly analyzed in the papers, the structure of nitrite and related species are discussed. For instance, the hyponitrite radical, an adduct of nitric oxide (NO) and nitroxyl (HNO), is examined in paper . The molecular structure of hexyl nitrite would consist of a hexyl group attached to the nitrite functional group, which is a nitrogen atom bonded to an oxygen atom with a double bond and another oxygen atom with a single bond.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of hexyl nitrite specifically. However, they do provide information on the reactivity of nitrite species. For example, paper discusses the reaction of nitrite with hypochlorous acid to form reactive nitrating and chlorinating species. This suggests that nitrite compounds, including hexyl nitrite, could potentially undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexyl nitrite are not detailed in the provided papers. However, alkyl nitrites generally have low boiling points and are volatile and flammable. They are also known to be potent vasodilators, which is a significant aspect of their chemical behavior. The papers discuss the properties of related nitrite and nitric oxide species, such as their redox potentials and absorption spectra , which can be informative for understanding the reactivity of hexyl nitrite.

Aplicaciones Científicas De Investigación

Recreational Use as Poppers

- Summary of Application : Hexyl nitrite is one of the compounds used as poppers, an inhalant drug that induces a brief euphoria .

- Methods of Application : The compound is typically inhaled from a small bottle, with effects beginning immediately and lasting a few minutes .

- Results or Outcomes : The primary physiological effects are vasodilation and a resulting decrease in blood pressure, along with potential side effects such as headaches, dizziness, and fainting .

Treatment for Angiospastic Conditions

- Summary of Application : Hexyl nitrite, along with other hexyl nitrites, was investigated in the 1930s for angiospastic conditions .

- Results or Outcomes : The outcomes of these investigations are not specified in the available sources .

Treatment for Cardiovascular Conditions

- Summary of Application : Hexyl nitrite has been used in the treatment of various cardiovascular conditions .

- Results or Outcomes : The outcomes of these treatments are not specified in the available sources .

Fuel Economy and Emission Control in CI Engines

- Summary of Application : 2-ethyl-hexyl-nitrate, a similar compound to hexyl nitrite, has been studied for its potential to improve fuel economy and control emissions when partially substituting ethanol in compression ignition (CI) engines .

- Methods of Application : The study used a Taguchi method to decide the proportion of blend in the fuel sample to achieve maximum improvement with a minimum number of fuel samples. Grey relation analysis was done to identify the significant factor along with optimizing fuel proportion .

- Results or Outcomes : The optimum sequence showed improvement in fuel economy and lesser NOx emission with a slight increase in smoke .

Stimulant in the Gay Community

- Summary of Application : Hexyl nitrite is popular in the gay community as a sex aid .

- Methods of Application : The compound is typically inhaled, with effects beginning immediately and lasting a few minutes .

- Results or Outcomes : The primary physiological effects are vasodilation and a resulting decrease in blood pressure, along with potential side effects such as headaches, dizziness, and fainting .

Formation of Oximes

- Summary of Application : Alkyl nitrites, including hexyl nitrite, are used in the formation of oximes with the stronger carbon acids and acid or base catalysis .

- Methods of Application : This involves the reaction of 2-butanone, ethyl nitrite, and hydrochloric acid forming the oxime .

- Results or Outcomes : The reaction results in the formation of oximes .

Autoignition Enhancing Additives

- Summary of Application : Autoignition enhancing additives have been used for years to enhance the ignition quality of diesel fuel, with 2-ethylhexyl nitrate (EHN) being the most common additive .

- Results or Outcomes : The outcomes of these investigations are not specified in the available sources .

Low-Temperature Gasoline Combustion (LTGC) with Additive-Mixing Fuel Injection (AMFI)

- Summary of Application : EHN also enhances the autoignition reactivity of gasoline, which has advantages for some low-temperature combustion techniques, such as Sandia’s Low-Temperature Gasoline Combustion (LTGC) with Additive-Mixing Fuel Injection (AMFI) .

- Results or Outcomes : The outcomes of these investigations are not specified in the available sources .

Safety And Hazards

Warnings have been issued by the FDA about its use . Some of the side effects include headaches, dizziness, and fainting . As they are extensively used as a recreational stimulant, its use along with other alkyl nitrites has been extensively studied . In particular, the potential for methemoglobinization of blood and thus loss of oxygen transport potential has been studied .

Propiedades

IUPAC Name |

hexyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWGISGVDVSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213246 | |

| Record name | Nitrous acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl nitrite | |

CAS RN |

638-51-7 | |

| Record name | Nitrous acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl Nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)